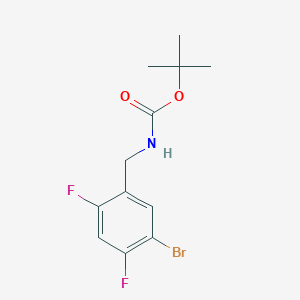
tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate: is an organic compound with the molecular formula C11H12BrF2NO2 . It is a derivative of benzylcarbamate, featuring a tert-butyl group, bromine, and two fluorine atoms attached to the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate typically involves the reaction of tert-butyl bromide with 2,4-difluorobenzylcarbamate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the benzene ring. Common reagents used in this synthesis include tert-butyl bromide and a suitable base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylcarbamates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound is used in the development of pharmaceuticals, particularly as a building block for potential drug candidates.
Chemical Biology: It is employed in studies involving enzyme inhibition and protein modification.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
- tert-Butyl 5-bromo-2,3-difluorophenylcarbamate
- tert-Butyl 2-bromo-4,5-dimethylbenzoate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Comparison: tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and functional group compatibility, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H14BrF2NO2 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-2,4-difluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-8(13)10(15)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17) |
InChI Key |
PHTFICVLOIPQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















